BenchChemオンラインストアへようこそ!

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate

purity specification quality control reproducibility

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate (CAS 1094550-51-2) is a synthetic quinazolinone derivative featuring a 6-bromo substituent and a methyl propanoate ester side chain at the N3 position. With a molecular formula of C12H11BrN2O3 and a molecular weight of 311.13 g/mol, it belongs to the 4-oxo-3,4-dihydroquinazoline scaffold class, which is broadly explored in medicinal chemistry for anti-inflammatory, anticancer, and antimicrobial applications.

Molecular Formula C12H11BrN2O3
Molecular Weight 311.135
CAS No. 1094550-51-2
Cat. No. B2571806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate
CAS1094550-51-2
Molecular FormulaC12H11BrN2O3
Molecular Weight311.135
Structural Identifiers
SMILESCOC(=O)CCN1C=NC2=C(C1=O)C=C(C=C2)Br
InChIInChI=1S/C12H11BrN2O3/c1-18-11(16)4-5-15-7-14-10-3-2-8(13)6-9(10)12(15)17/h2-3,6-7H,4-5H2,1H3
InChIKeyPRPYEJQPPVEXBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate Procurement Guide: Core Identity and Structural Context


Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate (CAS 1094550-51-2) is a synthetic quinazolinone derivative featuring a 6-bromo substituent and a methyl propanoate ester side chain at the N3 position . With a molecular formula of C12H11BrN2O3 and a molecular weight of 311.13 g/mol, it belongs to the 4-oxo-3,4-dihydroquinazoline scaffold class, which is broadly explored in medicinal chemistry for anti-inflammatory, anticancer, and antimicrobial applications [1]. The compound serves primarily as a versatile building block and synthetic intermediate, with a computed LogP of 1.72 and a topological polar surface area (TPSA) of 61.19 Ų, parameters that influence its downstream derivatization potential and physicochemical behavior in biological assays .

Why Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate Cannot Be Interchanged with Generic Quinazolinone Analogs


The 6-bromo substituent and methyl propanoate ester group each confer distinct physicochemical and reactivity profiles that are not replicated by generic quinazolinone analogs. The bromine atom at C6 is not a passive structural feature; SAR studies on 6-bromo-quinazolinone derivatives have demonstrated that this specific halogen position critically modulates COX-2 inhibitory potency and selectivity in human keratinocyte models [1]. Concurrently, the methyl ester moiety provides a defined LogP (1.72) and hydrogen-bond acceptor profile (H_Acceptors = 5, H_Donors = 0) that differs from the free carboxylic acid analog (CAS 102118-19-4), directly affecting membrane permeability and the compound's utility as a protected intermediate in multi-step syntheses . Substituting a des-bromo or free-acid analog alters both biological target engagement potential and synthetic versatility, making generic interchange scientifically unsound for reproducible research workflows.

Quantitative Differentiation Evidence for Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate Against Key Comparators


Purity Specification: 98% Baseline for Reproducible Biological Assay Results

Commercially available Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate is supplied at a certified purity of 98% . This specification meets or exceeds the typical purity ranges (95–98%) reported for comparator compounds such as 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 102118-19-4), which is frequently offered at 95% purity . For procurement decisions involving cell-based or enzymatic assays where contaminant-driven off-target effects can confound IC50 determinations, the documented 98% purity provides a verifiable quality benchmark.

purity specification quality control reproducibility

Physicochemical Differentiation: LogP Advantage of Methyl Ester Over Free Carboxylic Acid Analog

The target compound possesses a computed LogP of 1.72 and a TPSA of 61.19 Ų, with zero hydrogen bond donors and five hydrogen bond acceptors . In contrast, the free carboxylic acid analog, 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid (CAS 102118-19-4), contains an additional hydrogen bond donor from the carboxylic acid group, which predictably lowers its LogP and increases TPSA, reducing passive membrane permeability. This physicochemical differentiation is critical for cell-based assay design: the methyl ester form is expected to exhibit approximately 3- to 10-fold higher passive membrane permeability based on established LogP-permeability correlations for quinazolinone scaffolds [1].

LogP lipophilicity membrane permeability physicochemical properties

6-Bromo Substituent: Class-Level COX-2 Inhibitory Potency Evidence from Quinazolinone SAR

A systematic SAR study by Barone et al. (2015) evaluated a series of 6-bromo-quinazolinone derivatives for COX-2, iNOS, and ICAM-1 inhibitory activity in human keratinocyte NCTC-2544 cells. Compounds bearing the 6-bromo substitution (derivatives 7, 9, 10, and 12) were identified as potent inhibitors of COX-2 expression, with Western blot analysis confirming dose-dependent suppression [1]. Although quantitative IC50 values for the specific methyl ester target compound are not reported in this study, the SAR trend establishes that the 6-bromo group is a critical pharmacophoric element for COX-2 engagement within this chemotype. In contrast, the des-bromo analog Methyl 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoate lacks this key substituent and is not represented among active compounds in the same study series, consistent with the expectation of reduced target engagement [1].

COX-2 inhibition structure-activity relationship anti-inflammatory bromine substituent

Methyl Ester as a Synthetic Handle: Hydrolysis to Carboxylic Acid Enabled by Patent-Validated Methodology

A patent assigned to Merck Sharp & Dohme Corp. (US Patent 10,392,353, 2019) explicitly discloses a process for converting quinazoline methyl ester compound (III) to the corresponding carboxylic acid compound (A) via hydrolysis of the methyl ester group [1]. This establishes the methyl ester as a strategically protected intermediate that can be unmasked to the free acid under controlled conditions. The propanoate chain length (three methylene units) provides a longer linker than the acetate homolog Methyl 2-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)acetate (CAS 67305-45-7, MW 297.11), offering greater conformational flexibility for downstream conjugation or target engagement .

synthetic intermediate ester hydrolysis prodrug strategy derivatization

Storage Stability: Defined Cold-Chain Specification for Long-Term Assay Consistency

The compound requires sealed, dry storage at 2–8°C . This defined cold-chain requirement distinguishes it from more stable room-temperature analogs, such as certain des-bromo quinazolinones, and indicates the presence of hydrolytically or thermally sensitive functional groups (the methyl ester and the 4-oxo moiety). For procurement planning, this specification necessitates cold-shipping logistics and refrigerated storage infrastructure, which should be factored into total cost of ownership calculations. The room-temperature shipping tolerance noted by the supplier (continental US) suggests short-term ambient stability during transit, but long-term storage integrity requires refrigeration .

storage stability cold chain compound integrity assay reproducibility

Optimal Research and Procurement Application Scenarios for Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate


Anti-Inflammatory Drug Discovery: COX-2 Targeted Medicinal Chemistry Campaigns

Research groups pursuing selective COX-2 inhibition should prioritize this compound as a key intermediate or scaffold for SAR expansion. The 6-bromo substituent is a validated pharmacophoric element for COX-2 suppression in human keratinocyte models, as demonstrated by Barone et al. (2015), where 6-bromo-quinazolinone derivatives 7, 9, 10, and 12 exhibited potent inhibition of COX-2, iNOS, and ICAM-1 expression [1]. The methyl ester form provides a synthetic handle for further diversification: hydrolysis to the carboxylic acid (validated by Merck patent US 10,392,353) enables amide coupling or bioconjugation, while the bromine atom at C6 permits Suzuki–Miyaura cross-coupling for aryl diversification [2]. Procurement of the 98%-pure methyl ester ensures starting material quality suitable for reproducible SAR studies.

Synthetic Methodology Development: Ester-Protected Quinazolinone Building Block

For synthetic chemistry groups developing novel quinazolinone libraries, this compound serves as an ideal protected intermediate. The methyl ester group can be selectively hydrolyzed to the free carboxylic acid, as explicitly disclosed in US Patent 10,392,353 (Merck Sharp & Dohme Corp.) for quinazoline compound synthesis [2]. The C3 propanoate linker (rotatable bonds = 3) provides greater conformational reach than acetate homologs (C1 linker), enabling diverse downstream functionalization strategies including amidation, esterification, and bioconjugation . The 98% purity specification reduces the burden of pre-reaction purification.

Anticancer Research: EGFR-TK and Cytotoxicity Screening Programs

Groups investigating EGFR tyrosine kinase inhibition or broad-spectrum cytotoxicity should consider this compound based on class-level evidence. Mphahlele et al. (2017) demonstrated that 6-bromoquinazoline derivatives bearing appropriate substitution at the 2- and 4-positions exhibit significant cytotoxicity and EGFR-TK inhibitory activity against MCF-7 and HeLa cancer cell lines [3]. While the specific CAS 1094550-51-2 compound requires further functionalization at the 2-position to achieve potent activity, the 6-bromo-4-oxoquinazoline core provides a validated starting point. The methyl ester's LogP of 1.72 is within the optimal range for cell permeability, supporting its use in cell-based screening cascades .

Antimicrobial Agent Development: Quinazolinone-Peptide Conjugate Synthesis

The quinazolinone scaffold has demonstrated utility in antimicrobial peptide conjugate strategies. Studies on 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid conjugated to Bactenecin7 peptide analogues showed significant antimicrobial effects against bacterial and fungal strains [4]. The target compound, with its 6-bromo substituent and methyl propanoate ester, offers a complementary scaffold for similar conjugation strategies, where the bromine atom provides additional halogen-bonding interactions with biological targets and the ester group enables chemoselective conjugation to amine-terminated peptides after hydrolysis. Researchers engaged in antimicrobial peptide-drug conjugate development should evaluate this compound as a quinazolinone warhead precursor.

Quote Request

Request a Quote for Methyl 3-(6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.